1-chloro-4-phenyl-3-Butyn-2-one
Overview
Description
1-Chloro-4-phenyl-3-butyn-2-one is an organic compound with the molecular formula C10H7ClO. It is characterized by the presence of a chloro group, a phenyl ring, and a butynone structure. This compound is primarily used as an intermediate in various chemical reactions, particularly those involving organometallic reagents .
Mechanism of Action
Target of Action
The primary target of 1-chloro-4-phenyl-3-butyn-2-one is the vacuolar-type H±ATPase . This enzyme plays a crucial role in maintaining the pH balance within cells and is involved in various cellular processes, including protein processing and degradation .
Mode of Action
This compound is an electron-deficient alkyne. It is suggested that the compound induces nematode paralysis and death by forming a vinyl sulfide linkage . This linkage is speculated to result from a chemoselective cysteine modification of unprotected peptides .
Biochemical Pathways
The compound’s interaction with vacuolar-type h±atpase suggests it may disrupt processes dependent on this enzyme, such as protein processing and degradation .
Pharmacokinetics
It has a molecular weight of 178.62 and a density of 1.20±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of this compound’s action is the induction of nematode paralysis and death . This is likely due to the disruption of normal cellular processes through its interaction with vacuolar-type H±ATPase .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the compound’s boiling point (136-138 °C at 7 Torr) and melting point (37 °C) suggest it may be stable under normal environmental conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenyl-3-butyn-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-phenyl-3-butyn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-phenyl-3-butyn-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Phenyl-3-butyn-2-one: Similar in structure but lacks the chloro group.
4-Phenyl-3-buten-2-one: Contains a double bond instead of a triple bond.
Benzalacetone: A related compound with a different functional group arrangement
Uniqueness: 1-Chloro-4-phenyl-3-butyn-2-one is unique due to its chloro group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
1-chloro-4-phenylbut-3-yn-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOISFBPSVUIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451657 | |
Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176648-09-2 | |
Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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